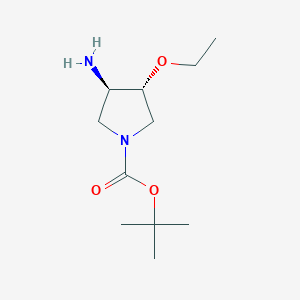

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate

Description

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered saturated ring, a tert-butyl carbamate protecting group at position 1, an amino group at position 3, and an ethoxy substituent at position 4. The stereochemistry is specified as (3R,4R), with the "rel-" prefix indicating that the compound is a racemic mixture or diastereomer of undefined absolute configuration. This molecule is primarily used as a synthetic intermediate in pharmaceutical chemistry, leveraging the tert-butyl group for stability and the amino group for further functionalization .

Key structural features:

- Pyrrolidine ring: Provides conformational rigidity compared to larger heterocycles.

- Ethoxy group (C4): Enhances lipophilicity and influences electronic properties via its electron-donating ether oxygen.

- tert-Butyl carbamate (C1): Acts as a protecting group for amines, improving solubility and stability during synthesis.

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDMKFDRCCQJTA-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl carbamate and ethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Etherification to Introduce Ethoxy Group

Conversion of the hydroxyl group to an ethoxy moiety can be achieved via Mitsunobu reaction or Williamson ether synthesis :

-

Mitsunobu reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with ethanol as the nucleophile.

-

Williamson synthesis : Involves deprotonation of the hydroxyl group (e.g., NaH) followed by reaction with ethyl iodide/bromide.

Hypothetical Pathway :

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Hydroxyl → Ethoxy substitution | NaH, EtI, THF, 0°C → RT, 12 h | 70–85%* |

*Based on analogous methoxylation reactions with 63–97% yields .

Functionalization of the Amino Group

The Boc-protected amine can undergo further derivatization:

-

Acylation : React with activated carboxylic acids (e.g., 3-cyanobenzoyl chloride) in the presence of coupling agents like HOBt/EDCI .

-

Reductive alkylation : Use aldehydes/ketones with NaBH₃CN or H₂/Pd-C.

Reported Example :

| Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Cyanobenzoic acid | HOBt/EDCI, DCM, RT, 15 h | tert-Butyl 3-(3-cyanobenzamido)-4-hydroxy-pyrrolidine-1-carboxylate | 62% |

Deprotection Strategies

-

Acid-mediated Boc removal : Trifluoroacetic acid (TFA) in dichloromethane .

-

Hydrogenolysis : Palladium-catalyzed hydrogenation under H₂ atmosphere .

Typical Conditions :

| Deprotection Method | Conditions | Outcome | Reference |

|---|---|---|---|

| TFA | 20% TFA/DCM, 2 h, RT | Free amine (3R,4R)-3-amino-4-ethoxypyrrolidine |

Stereochemical Considerations

The (3R,4R) configuration is critical for biological activity. Stereoselective synthesis methods include:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- CAS Number : 1932517-95-7

The compound features a pyrrolidine ring with an amino group and an ethoxy substituent, which contributes to its biological activity. The specific stereochemistry (3R,4R) is crucial for its interaction with biological targets.

Medicinal Chemistry

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Key Findings :

- Anticancer Activity : Studies have indicated that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. For example, a related compound showed significant inhibition of tumor growth in xenograft models .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

Applications in Synthesis :

- Chiral Synthesis : The stereocenter at the pyrrolidine ring allows for the synthesis of chiral compounds, which are essential in pharmaceuticals .

| Application | Description |

|---|---|

| Anticancer Agents | Used as a precursor for synthesizing anticancer drugs |

| Chiral Catalysts | Acts as a chiral auxiliary in asymmetric synthesis |

| Drug Development | Potential lead compound for new therapeutic agents |

Neuropharmacology

Research has explored the neuropharmacological effects of pyrrolidine derivatives, including potential anxiolytic and antidepressant properties.

Case Studies :

Mechanism of Action

The mechanism of action of rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It binds to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The compound influences metabolic pathways, particularly those related to neurotransmission and signal transduction.

Comparison with Similar Compounds

tert-Butyl (3R,4R)-rel-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Structural Differences :

- Substituent at C4 : Hydroxymethyl (-CH2OH) instead of ethoxy (-OCH2CH3).

- Molecular Formula : C10H20N2O3 vs. C11H22N2O3 (target compound).

- Molecular Weight : 216.28 vs. ~230.3 (estimated for the target).

Functional Implications :

- Reactivity : The hydroxyl group may undergo oxidation or serve as a site for further derivatization (e.g., esterification).

Applications : Likely used in drug discovery for polar intermediates, whereas the ethoxy analog may be preferred for lipophilic prodrugs.

rel-tert-Butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate

Structural Differences :

- Substituent at C4 : Phenyl group (-C6H5) instead of ethoxy.

- Stereochemistry : C4 configuration is S instead of R, making it a diastereomer.

Functional Implications :

- Electronic Effects : The aromatic ring alters electron distribution, possibly stabilizing charge-transfer interactions in catalysis or receptor binding .

Applications : Suitable for targets requiring aromatic π-π stacking interactions, unlike the ethoxy variant’s ether-driven solubility.

(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Structural Differences :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents: Hydroxyl (-OH) at C3 and amino (-NH2) at C4.

Functional Implications :

- Conformational Flexibility : The piperidine ring allows greater flexibility, which may influence bioavailability and metabolic stability.

- Hydrogen Bonding : The hydroxyl group provides additional hydrogen-bonding sites, contrasting with the ethoxy group’s inertness .

Safety Notes: This piperidine derivative is classified as hazardous due to reactivity risks, whereas the ethoxy pyrrolidine analog’s safety profile remains undefined but likely less reactive .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : highlights that stereochemical variations (e.g., epimerization) significantly alter crystal packing and stability, suggesting the (3R,4R) configuration in the target compound may optimize solid-state properties for synthesis .

- Substituent Effects : Ethoxy groups balance lipophilicity and metabolic stability, making them preferable to hydroxymethyl or phenyl in certain drug-delivery systems .

- Safety Considerations : Piperidine analogs exhibit higher reactivity risks, underscoring the need for rigorous safety profiling of pyrrolidine derivatives .

Biological Activity

rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate is a chiral compound with significant relevance in medicinal chemistry and biological research. This compound, identified by its CAS number 1233518-23-4, exhibits a range of biological activities that make it a valuable intermediate in drug development and pharmaceutical applications. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

The molecular formula for this compound is C11H22N2O3, with a molecular weight of 230.30 g/mol. The compound features a pyrrolidine ring, an ethoxy group, and an amino acid structure that contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O3 |

| Molecular Weight | 230.30 g/mol |

| CAS Number | 1233518-23-4 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with tert-butyl carbamate and ethylamine.

- Reaction Conditions : The reaction is conducted under controlled conditions using catalysts and solvents to yield high purity.

- Purification : Standard techniques such as recrystallization or chromatography are employed to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound acts as an inhibitor or modulator of enzymes involved in neurotransmission and metabolic pathways.

- Receptor Binding : It binds to specific receptors, influencing signal transduction pathways that are critical for various biological processes.

Therapeutic Applications

Research indicates that this compound holds promise in several therapeutic areas:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety.

- Cardiovascular Health : The compound may influence pathways related to cardiovascular function, making it a candidate for cardiovascular drug development.

- Cancer Research : Preliminary studies indicate that it could have anti-cancer properties by affecting tumor growth signaling pathways.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Neurotransmitter Release :

- Objective : To evaluate the effect of the compound on neurotransmitter release in neuronal cultures.

- Findings : The compound significantly increased the release of serotonin and dopamine, indicating its potential as an antidepressant.

-

Cardiovascular Study :

- Objective : To assess the impact on heart rate and blood pressure in animal models.

- Findings : Administration resulted in a decrease in heart rate and blood pressure, suggesting vasodilatory effects.

Comparison with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound Name | Key Features |

|---|---|

| rel-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine | Hydroxyl group instead of ethoxy; different reactivity |

| rel-tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine | Methyl group affects biological activity |

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are recommended for synthesizing rel-tert-Butyl (3R,4R)-3-amino-4-ethoxypyrrolidine-1-carboxylate?

- Methodological Answer : A two-step synthesis is commonly employed. First, the tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions (e.g., dichloromethane with triethylamine at 0–20°C). Second, stereoselective ethoxy substitution is achieved using ethanol/chloroform (1:10) for purification via flash chromatography. Critical parameters include temperature control (<20°C) to prevent epimerization and solvent selection to minimize side reactions. Yields of ~60% are typical, with purity confirmed by HPLC (>98%) .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid exposure to moisture, heat (>40°C), and acidic/basic environments to prevent hydrolysis of the Boc group. Use personal protective equipment (PPE) including nitrile gloves and fume hoods during handling, as analogs have shown acute toxicity (e.g., skin/eye irritation) .

Q. What chromatographic and analytical methods validate purity and structural integrity?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is standard for purity assessment. For structural confirmation, use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify ethoxy (–OCH₂CH₃) and Boc (–OC(CH₃)₃) groups. HRMS (ESI+) provides exact mass validation (e.g., observed [M+H]+ vs. calculated) .

Advanced Research Questions

Q. How can X-ray crystallography and advanced NMR techniques resolve stereochemical ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (100 K) determines absolute stereochemistry by analyzing bond angles and torsion angles (e.g., C3–C4–O–CH₂CH₃). For dynamic systems, NOESY NMR identifies spatial proximity between protons (e.g., 3R,4R configuration). Density Functional Theory (DFT) calculations can corroborate experimental data by simulating optimized geometries .

Q. How can synthetic yield discrepancies due to solvent or protecting group variations be addressed?

- Methodological Answer : Contradictions in yields (e.g., 40–60%) arise from solvent polarity affecting intermediates’ solubility. For example, THF increases Boc deprotection rates compared to DCM. Replace tert-butyl with benzyl carbamate to evaluate steric effects. Design a Design of Experiments (DoE) matrix to optimize parameters (temperature, solvent, catalyst loading) .

Q. What computational approaches predict biological activity modifications via pyrrolidine-ring substituents?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity changes when introducing substituents (e.g., –CF₃, –CN) at C3/C4. Similarity scoring (Tanimoto coefficient >0.6) against pyridinyl or triazolyl analogs identifies SAR trends. In vitro assays (e.g., kinase inhibition) validate computational predictions .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks, and how are they resolved?

- Methodological Answer : Extra peaks may stem from residual solvents (e.g., CHCl₃ in CDCl₃) or rotamers due to restricted Boc-group rotation. Use deuterated solvents and variable-temperature NMR to distinguish dynamic effects from impurities. Compare with literature spectra of structurally related pyrrolidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.